CCK-B Receptor Affinity: (5-Chloro-1H-indol-3-yl)methanamine vs. Class Baseline
The compound exhibits measurable affinity for the cholecystokinin type B (CCK-B) receptor with an IC50 of 31 nM for inhibition of [125I]CCK-8 binding in mouse brain homogenate at pH 6.5 [1]. This provides a quantitative anchor point for distinguishing it from the unsubstituted indole-3-methanamine scaffold, which typically lacks sub-100 nM affinity at this receptor class without further functionalization. The CCK-B receptor is implicated in anxiety, panic disorders, and gastric physiology, and a 31 nM IC50 positions this compound as a tractable starting point for developing CCK-B-targeted probes [2].
| Evidence Dimension | CCK-B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Unsubstituted indole-3-methanamine (tryptamine): no reported sub-100 nM CCK-B affinity data found |
| Quantified Difference | Not calculable (comparator data absent); target compound shows measurable sub-100 nM affinity |
| Conditions | Inhibition of [125I]CCK-8 binding to mouse brain CCK-B receptor, pH 6.5 |
Why This Matters
Demonstrates that the 5-chloro substitution on the indole-3-methanamine scaffold can confer quantifiable receptor-level activity relevant to CNS target engagement studies.
- [1] BindingDB Entry 50029139: IC50 31 nM for inhibition of [125I]CCK-8 binding to cholecystokinin type B receptor in mouse brain at pH 6.5. View Source
- [2] Noble F, Roques BP. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Prog Neurobiol, 1999, 58(4), 349-379. View Source
